molecular formula C17H18O B12804079 Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- CAS No. 1889-72-1

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-

Cat. No.: B12804079
CAS No.: 1889-72-1
M. Wt: 238.32 g/mol
InChI Key: ASRAXLRGELKLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-, also known as 2’,4’,6’-trimethyl-deoxybenzoin, is an organic compound with the molecular formula C17H18O. This compound is characterized by the presence of a phenyl group and a 2,4,6-trimethylphenyl group attached to an ethanone backbone. It is a derivative of acetophenone and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,4,6-trimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler analog with a single phenyl group attached to the ethanone backbone.

    Benzophenone: Contains two phenyl groups attached to a carbonyl group.

    2,4,6-Trimethylacetophenone: Similar structure but lacks the additional phenyl group.

Uniqueness

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- is unique due to the presence of both a phenyl group and a 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

1889-72-1

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-phenyl-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C17H18O/c1-12-9-13(2)17(14(3)10-12)16(18)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

ASRAXLRGELKLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.